2-Bromo-7-nitrofluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-nitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQRHYLAOSURLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216602 | |
| Record name | Fluorene, 2-bromo-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6638-61-5 | |
| Record name | 2-Bromo-7-nitrofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-7-nitrofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC48266 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorene, 2-bromo-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-7-nitrofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-7-nitrofluorene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STG25L548A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 2 Bromo 7 Nitrofluorene
Established Synthetic Routes to 2-Bromo-7-nitrofluorene
Strategies Involving Nitration of 2-Bromofluorene (B47209) Precursors
A common and direct method for the preparation of this compound involves the electrophilic nitration of a 2-bromofluorene precursor. In a typical procedure, 2-bromofluorene is dissolved in glacial acetic acid. The nitrating agent, usually a mixture of fuming and concentrated nitric acid, is then added to the solution. The reaction temperature is elevated to drive the reaction to completion. nih.govgoogle.com This approach takes advantage of the directing effects of the bromo group on the fluorene (B118485) ring.
Reaction Conditions for Nitration of 2-Bromofluorene
| Starting Material | Reagents | Solvent | Temperature | Product | Reference |
|---|
Approaches Utilizing Bromination of 2-Nitrofluorene (B1194847) Precursors
An alternative strategy involves the bromination of 2-nitrofluorene. This method introduces the bromine atom onto the nitro-substituted fluorene ring. A documented procedure involves dissolving 2-nitrofluorene in a suitable solvent like dry methylene (B1212753) chloride, followed by the addition of bromine (Br₂). The reaction proceeds at room temperature, and the evolving hydrogen bromide gas is typically neutralized. rsc.org This route yields this compound in good yield. rsc.org The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, which can influence the conditions required for bromination. smolecule.com
Synthesis of this compound via Bromination
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
|---|
Multi-step Synthetic Sequences for this compound and its Derivatives
Multi-step syntheses provide access to this compound and a variety of its derivatives, often starting from unsubstituted fluorene or other functionalized precursors. These sequences allow for greater control over the substitution pattern. For instance, a synthesis can start with fluorene, which is first brominated to produce 2-bromofluorene, followed by nitration to yield the target compound. patsnap.com
Derivatives can also be synthesized through multi-step processes. One such example begins with 9,9-dimethylfluorene, which undergoes bromination at the 2-position, followed by nitration to introduce the nitro group at the 7-position. smolecule.comCurrent time information in Bangalore, IN. The dimethyl substitution at the C-9 position can enhance solubility and stability. smolecule.comCurrent time information in Bangalore, IN. Furthermore, this compound itself can be a starting point for more complex structures. For example, it can undergo alkylation at the 9-position in a two-step process to create derivatives with different properties. nih.gov
Selective Functional Group Interconversions on the Fluorene Nucleus
The presence of both a nitro and a bromo group on the fluorene core of this compound allows for selective chemical modifications, leading to a variety of amino and substituted fluorene derivatives.
Reduction of the Nitro Group to Aminofluorene Derivatives
The nitro group of this compound can be selectively reduced to an amino group, yielding 2-bromo-7-aminofluorene. A common method for this transformation is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, with the reaction mixture being heated in a solvent like glacial acetic acid. nih.govgoogle.com The initial product is the amine hydrochloride salt, which is then treated with a base, such as sodium hydroxide (B78521), to liberate the free amine. nih.govgoogle.com
Alternative reduction methods have also been reported for related fluorene compounds. For the reduction of 2-bromo-7-nitro-fluoren-9-one, a mixture of sodium sulfide (B99878) nonahydrate and sodium hydroxide in an ethanol/water solvent system can be effective. chemicalbook.com For the parent 2-nitrofluorene, reduction to 2-aminofluorene (B1664046) has been achieved using zinc dust and calcium chloride in aqueous ethanol. orgsyn.org These methods highlight the range of reducing agents available for converting the nitro functionality to an amine.
Reduction of this compound
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 7-Nitro-2-bromofluorene | Stannous chloride, Concentrated hydrochloric acid | 7-Amino-2-bromofluorene | nih.govgoogle.com |
Nucleophilic Aromatic Substitution Reactions at the Bromo Position
The bromine atom at the 2-position of the fluorene ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. smolecule.com This reactivity is a key feature in the further elaboration of the this compound scaffold.
Alkylation and Derivatization at the 9-Position of the Fluorene Moiety
The methylene bridge at the 9-position of the fluorene core is a key site for functionalization. The protons at this position are acidic due to the adjacent aromatic rings, facilitating deprotonation and subsequent alkylation. This allows for the introduction of various side chains, which can be used to tune the solubility and physical properties of the resulting molecules.
A common and effective method for the alkylation of this compound involves the use of a strong base in a polar aprotic solvent. rsc.orgtue.nl Researchers have successfully synthesized 9,9-dialkylated derivatives by treating this compound with an alkyl halide in the presence of powdered potassium hydroxide (KOH) and a catalytic amount of potassium iodide (KI) in dimethyl sulfoxide (B87167) (DMSO). rsc.orgtue.nl The reaction proceeds by initial deprotonation of the C9-protons by the strong base to form a fluorenyl anion, which then acts as a nucleophile, attacking the alkyl halide in a Williamson ether synthesis-like manner. The use of KI facilitates the reaction, likely through an in-situ Finkelstein reaction that converts the alkyl bromide or chloride to a more reactive alkyl iodide. This procedure has been used to introduce long alkyl chains, such as dodecyl groups, to enhance solubility.
A similar strategy has been employed for the dialkylation of related nitrofluorene systems. For instance, 2-(7-nitrofluoren-2-yl)-benzothiazole was successfully alkylated at the 9-position using 1-bromo-2-(2-methoxyethoxy)ethane (B10149) with KOH and KI in DMSO. nih.govacs.org Another approach involves using a biphasic system with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), which is particularly useful when working with α,ω-dibromoalkanes to introduce two identical chains with terminal functional groups. While effective, direct substitution reactions at the 9-position can sometimes be challenging due to the low solubility of the starting fluorene derivative in many common solvents. osu.edu
| Starting Material | Reagents | Product | Yield | Reference |
| This compound | 1. KOH, KI, DMSO2. (S)-1-bromo-3,7-dimethyloctan | 2-bromo-9,9-bis((S)-3,7-dimethyloctyl)-7-nitro-fluorene | 32% | rsc.org |
| This compound | 1. KOH, KI, DMSO2. Dodecyl bromide | 2-Bromo-7-nitro-9,9-didodecylfluorene | - | |
| 2-(7-Nitrofluoren-2-yl)-benzothiazole | 1. KOH, KI, DMSO2. 1-bromo-2-(2-methoxyethoxy)ethane | 2-(9,9-Di(2-(2-methoxyethoxy)ethyl)-7-nitrofluoren-2-yl)benzothiazole | - | nih.govacs.org |
| 7-Iodo-2-nitrofluorene | 1. Toluene, aq. NaOH, TBAB2. 1,6-dibromohexane | 9,9-bis-(6-bromo-hexyl)-2-iodo-7-nitro-9H-fluorene | - |
Cross-Coupling Reactions Involving the Bromo Substituent
The bromine atom at the 2-position of the this compound scaffold serves as a versatile handle for constructing more complex, conjugated systems through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in materials science for the synthesis of polymers and oligomers with tailored electronic and optical properties.
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used reaction for forming carbon-carbon bonds between aryl halides and organoboron compounds. A general procedure for the Suzuki coupling of bromo-fluorene derivatives involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base like potassium carbonate (K2CO3) in a mixture of solvents like THF and water. soton.ac.uk This methodology allows for the coupling of this compound derivatives with various aryl or vinyl boronic acids or their esters. It is important to note that for fluorenes without substituents at the 9-position, the acidic protons can interfere with the reaction, potentially leading to deprotonation instead of the desired cross-coupling. soton.ac.uk Therefore, 9,9-disubstituted derivatives are often preferred substrates for these reactions. soton.ac.uk
Stille and Heck Coupling: Other palladium-catalyzed reactions, such as Stille and Heck couplings, have also been successfully applied to functionalize the fluorene core. For example, the 2-bromo group on 9,9-dialkylated 7-nitrofluorene has been replaced with a vinyl group via a Stille coupling reaction with tributyl(vinyl)stannane, using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]. rsc.org Similarly, Heck coupling reactions have been employed with related iodo-nitrofluorene derivatives to introduce vinyl-aryl moieties, extending the π-conjugation of the system. nih.govacs.org
Sonogashira Coupling: The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool. While direct examples with this compound are less common in the searched literature, the analogous 2-iodo-7-nitro-9H-fluorene has been shown to undergo Sonogashira coupling with propargylic alcohols in the presence of a palladium/copper co-catalyst system. rsc.org Given the reactivity of aryl bromides in Sonogashira reactions, this pathway is also highly viable for this compound, providing access to arylethynylfluorene derivatives. libretexts.org
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki Coupling | Bromo-fluorene derivatives | Aryl/vinyl boronic esters | Pd(PPh3)4, K2CO3 | Biaryl-fluorenes | |
| Stille Coupling | 2-bromo-9,9-bis((S)-3,7-dimethyloctyl)-7-nitro-fluorene | Tributyl(vinyl)stannane | Pd(PPh3)2Cl2 | 2-vinyl-7-nitrofluorene derivative | rsc.org |
| Heck Coupling | 9,9-bis(2-(2-ethoxyethoxy)ethyl)-2-iodo-7-nitrofluorene | 2-(4-vinylphenyl)benzothiazole | Pd-catalyst | Styryl-fluorene derivative | nih.govacs.org |
| Sonogashira Coupling | 2-iodo-7-nitro-9H-fluorene | Propargylic alcohol | Pd(PPh3)2Cl2, CuI, Et3N | Ethynyl-fluorene derivative | rsc.org |
Mechanistic Investigations of Chemical Reactions Involving this compound
Understanding the mechanisms behind the synthesis and reactions of this compound is crucial for controlling product distribution and optimizing reaction conditions.
Exploration of Reaction Mechanisms in Nitration and Bromination Processes
The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a fluorene precursor. The final substitution pattern is dictated by the directing effects of the substituents already present on the aromatic rings.
One common route involves the bromination of 2-nitrofluorene. rsc.orgtue.nl In this reaction, molecular bromine (Br2) is used as the electrophile. The reaction, often carried out in a solvent like dichloromethane, proceeds via a standard electrophilic aromatic substitution mechanism where the nitro group, a deactivating meta-director, directs the incoming bromine to the C-7 position. The evolution of hydrogen bromide (HBr) gas is characteristic of this process. rsc.orgtue.nl
Alternatively, the synthesis can start from 2-bromofluorene, followed by nitration. The bromo-substituent is an ortho-, para-director. Nitration of 2-bromofluorene would be expected to yield a mixture of products. However, studies on the nitration of related 9-substituted fluorenes show that the 2,7-disubstituted product is often favored. ias.ac.in For instance, the nitration of 9-bromofluorene (B49992) leads predominantly to 2-nitro-9-bromofluorene, and further nitration yields the 2,7-dinitro product, indicating the strong directing influence of the fluorene ring system itself towards substitution at the 2 and 7 positions. ias.ac.in The nitrating agent is typically concentrated nitric acid (HNO3), often in the presence of sulfuric acid to generate the highly electrophilic nitronium ion (NO2+). Other nitrating systems, such as bismuth subnitrate and thionyl chloride, which may generate nitryl chloride (NO2Cl) in situ, have also been developed for selective nitration of aromatic compounds. mdpi.com
Elucidation of Substitution Pathways and Reaction Kinetics
The substitution pathways in the synthesis and reactions of fluorene derivatives are influenced by both electronic and steric factors. In the dinitration of 9-bromofluorene, while the 2,7-dinitro product is the major isomer, small amounts of the 2,5-dinitro isomer and other byproducts are also formed. ias.ac.in This indicates that while the 7-position is strongly activated for a second substitution, other positions remain reactive, leading to competing substitution pathways. The reaction conditions, such as temperature, must be carefully controlled to minimize these side reactions. ias.ac.in
Catalytic Cycle Analysis in Metal-Mediated Transformations
The mechanisms of metal-mediated cross-coupling reactions involving this compound (or its derivatives) follow well-established catalytic cycles. For palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings, the cycle is initiated by the active Pd(0) catalyst.
The generally accepted mechanism for these transformations involves three key steps:
Transmetalation (for Suzuki/Stille) or Alkyne Coordination/Deprotonation (for Sonogashira):
In a Suzuki coupling , the organoboron compound, activated by a base, undergoes transmetalation with the Pd(II) complex. The organic group from the boron reagent replaces the bromide ligand on the palladium center. soton.ac.uk
In a Stille coupling , a similar transmetalation occurs with the organostannane reagent. rsc.org
In a Sonogashira coupling , the mechanism is slightly more complex and typically involves a co-catalyst like copper(I) iodide. rsc.orglibretexts.org The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the [R-Pd(II)-Br] complex. In copper-free Sonogashira reactions, the alkyne is thought to coordinate to the palladium center and is then deprotonated by the base. libretexts.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the final product (R-R') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Throughout the cycle, the choice of ligands on the palladium catalyst is crucial as they influence the catalyst's stability, solubility, and reactivity, thereby affecting the efficiency and selectivity of the reaction. unimi.it
Advanced Characterization and Structural Elucidation of 2 Bromo 7 Nitrofluorene Derivatives
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopy is a cornerstone in the characterization of organic molecules, providing detailed information about the connectivity and electronic environment of atoms within a molecule.
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-bromo-7-nitrofluorene in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, the protons on the aromatic rings exhibit distinct chemical shifts due to the anisotropic effects of the fluorene (B118485) ring system and the electronic influence of the bromo and nitro substituents. A signal corresponding to the methylene (B1212753) protons (C9-H₂) typically appears as a singlet around 4.01 ppm in CDCl₃. rsc.org The aromatic protons resonate in the downfield region, generally between 7.5 and 8.5 ppm. rsc.org For instance, specific assignments show signals at δ 8.40 (s, 1H), 8.30 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.77 (s, 1H), 7.73 (d, J = 8.1 Hz, 1H), and 7.59 (d, J = 8.1 Hz, 1H). rsc.org
The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments. The methylene bridge carbon (C9) is typically observed around 36.8 ppm. rsc.org The aromatic carbons display a range of chemical shifts influenced by the attached substituents. The carbon atoms bonded to the electron-withdrawing nitro group and the bromine atom are significantly affected. The spectrum for this compound shows thirteen distinct signals, confirming the proposed structure. rsc.org
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Assignments | Reference |
|---|---|---|---|
| ¹H NMR | 8.40 (s, 1H), 8.30 (d, 1H), 7.85 (d, 1H), 7.77 (s, 1H), 7.73 (d, 1H), 7.59 (d, 1H), 4.01 (s, 2H) | Aromatic & Methylene Protons | rsc.org |
Analysis of Electronic Transitions via Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption spectrum of fluorene derivatives is characterized by intense absorption bands corresponding to π-π* transitions. For derivatives of this compound, the presence of the nitro group (an electron-withdrawing group) and the bromo group can modulate these transitions. Studies on related chromophores show intense low-energy bands and less intense high-energy bands. nih.gov For example, chromophores incorporating a modified this compound core exhibit low-energy absorption bands in the range of 428–502 nm. nih.gov The specific absorption maxima (λmax) are sensitive to the solvent and the nature of other substituents on the fluorene core. This technique is crucial for understanding the electronic properties, which is particularly important for applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells. rsc.org
Insights from Mass Spectrometry (MS) for Molecular Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms its molecular formula, C₁₃H₈BrNO₂. The calculated mass for the molecular ion [M]⁺ is approximately 290.12 Da, with observed values matching closely. rsc.org The isotopic pattern resulting from the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) is a distinctive feature in the mass spectrum, showing two peaks of almost equal intensity separated by two mass units.
The fragmentation patterns observed under MS/MS analysis can offer further structural insights. For instance, the fragmentation of related nitroaromatic compounds often involves the loss of a nitro group (NO₂) or smaller fragments like NO and O. A characteristic fragmentation for nitro groups adjacent to a methyl group on a benzene (B151609) ring is the loss of an OH radical (M-17), a phenomenon that could potentially be observed in certain derivatives. spu.edu Tandem MS can be employed to establish the structures of unknown DNA adducts of related compounds by analyzing fragment ions. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Reference |
|---|---|---|---|
| [M]⁺ | 290.12 | 290.25 | rsc.org |
Vibrational Analysis using Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound provides key information about the functional groups present. The most characteristic vibrations are those associated with the nitro group. Strong asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
The spectrum also contains absorptions corresponding to the C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and the CH₂ group (around 2925 cm⁻¹). The C-Br stretching vibration is found in the fingerprint region, typically below 1000 cm⁻¹. Comparisons of IR spectra between polymers containing units derived from this compound and model compounds like 2-bromo-7-hexoxyfluorene help in assigning specific vibrational modes. rsc.org
X-ray Crystallography for Solid-State Molecular Architecture
While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies of this compound and its Congeners
In these derivatives, the fluorene core generally maintains its planarity. The C-Br and C-N bond lengths and the geometry of the nitro group are determined with high precision. For example, in related chromophores, X-ray analysis reveals how the molecules pack in the unit cell, often forming dimers or other supramolecular structures through intermolecular interactions like hydrogen bonding and π-π stacking. nih.govacs.org These interactions are crucial as they dictate the bulk properties of the material. The results from X-ray diffraction studies are fundamental for the rational design of new materials with specific crystalline packing and, consequently, desired electronic and optical properties. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Nitrofluorene (B1194847) |
| 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene |
| 2-bromo-7-hexoxyfluorene |
| 2-Bromofluorene (B47209) |
| 2-bromo-6-nitrotoluene |
| o-nitrobiphenyl |
| 1,N2-propano-2'-deoxyguanosine |
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The supramolecular architecture of this compound and its derivatives is dictated by a complex interplay of various non-covalent interactions. These interactions govern the molecular packing in the solid state, which in turn influences the material's bulk properties. Detailed crystallographic studies, particularly on derivatives such as 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, provide significant insights into these packing motifs.
The crystal structures of these compounds are often characterized by a combination of hydrogen bonds, halogen bonds, π-π stacking, and C-H···π interactions. The presence of the electron-withdrawing nitro group and the bromine atom, alongside the extended aromatic system of the fluorene core, creates a unique electronic environment that facilitates these diverse interactions.
In the case of certain chromophores derived from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, single-crystal X-ray analysis has revealed the formation of supramolecular architectures. For instance, derivatives can form antiparallel molecular dimers in the unit cell. These dimers can be held together by strong intermolecular C-H···π interactions between the phenyl ring of a substituent and a C-H bond of the fluorene unit of a neighboring molecule. Additionally, hydrogen bonding involving the nitro group and C-H bonds, as well as interactions with the bromine atom, have been observed. acs.org
The study of 2,7-disubstituted 9,9-diethylfluorenes further highlights the importance of C-H···O, C-H···π, and π-π interactions in determining the crystal structure. In solvates, additional interactions such as halogen bonds (Cl···O=C, Cl···Cl, and Cl···π) and C-H···Cl hydrogen bonds can further influence the molecular packing. researchgate.net A Hirshfeld surface analysis of such structures quantifies the contributions of different intermolecular contacts, with H···O/O···H, H···H, and H···C/C···H interactions often being the most significant. researchgate.net
The table below presents representative crystallographic data for a derivative of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, illustrating the typical parameters encountered in such systems.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Ref. |
| Derivative of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene (SS3) | C32H28BrN3O2 | Monoclinic | P21/c | a = 12.34 Å, b = 10.12 Å, c = 22.56 Å, β = 103.4° | acs.org |
| Derivative of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene (SS4) | C30H24N4O4 | Monoclinic | P21/n | a = 11.89 Å, b = 14.56 Å, c = 15.23 Å, β = 109.8° | acs.org |
The intermolecular interactions observed in the crystal structures of these fluorene derivatives are crucial for the rational design of new materials with specific properties. The understanding of these packing motifs allows for the targeted synthesis of compounds with desired solid-state characteristics. The interplay between halogen bonding and π-π stacking, for instance, is a known driver of polymorphism in certain organic compounds. chemrxiv.org Similarly, the cooperation between halogen bonding and polarized π-stacking can lead to the formation of colored charge-transfer co-crystals. rsc.org
Computational Chemistry and Theoretical Modeling of 2 Bromo 7 Nitrofluorene
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of 2-Bromo-7-nitrofluorene. These theoretical approaches offer insights that complement experimental findings.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic properties of fluorene (B118485) derivatives. rsc.org By employing methods such as the B3LYP functional with a 6-31G(d,p) basis set, researchers can optimize the molecular geometry of these compounds and calculate various molecular properties. uni.lu For substituted fluorenes, Time-Dependent DFT (TD-DFT) calculations are particularly useful for predicting their UV-Vis absorption spectra. rsc.org
The introduction of electron-withdrawing groups, such as the nitro group in this compound, has been shown to decrease the energy gap of the molecule. rsc.orguni.lu This reduction in the energy gap suggests increased reactivity and a bathochromic (red) shift in the absorption spectrum. rsc.org The nitro group's strong electron-withdrawing nature significantly influences the electronic distribution within the molecule, leading to a polarized structure. rsc.org
In a related compound, 2-nitrofluorene (B1194847), a comprehensive experimental and computational study determined its thermodynamic properties. researchgate.net Theoretical calculations at the G3 and G4 levels were performed to determine the enthalpies of formation, which were then compared with experimental data. researchgate.net While specific DFT data for this compound is not abundant in the literature, the findings for 2-nitrofluorene provide a valuable reference for understanding the impact of the nitro substituent.
Table 1: Calculated Electronic Properties of a Representative Nitrofluorene Derivative
| Property | Calculated Value | Method/Basis Set |
| Ground State Energy | - | B3LYP/6-31G(d) |
| Dipole Moment | - | B3LYP/6-31G(d) |
| Excitation Energy (S0 → S1) | - | TD-DFT/B3LYP/6-31G(d) |
| Oscillator Strength (S0 → S1) | - | TD-DFT/B3LYP/6-31G(d) |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. uni.lu
A study on nitro-substituted triphenylamine (B166846), which shares the feature of a nitroaromatic system, demonstrated that the HOMO is typically localized on the electron-rich part of the molecule, while the LUMO is centered on the electron-deficient nitro-containing moiety. ustc.edu.cn This charge transfer character from HOMO to LUMO upon excitation is a common feature in such push-pull systems.
Table 2: Frontier Molecular Orbital Energies of a Related Nitroaromatic Compound
| Molecular Orbital | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MESP map illustrates the regions of positive and negative electrostatic potential on the molecular surface.
For this compound, the MESP surface would be expected to show a region of high negative potential (red color) around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (blue color) would likely be located around the hydrogen atoms of the aromatic rings, suggesting sites for nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution.
Studies on related nitroaromatic compounds have utilized MESP analysis to understand intermolecular interactions and reactivity. uni.lu For instance, in the context of phase-transfer catalysis, the hydrophilic/hydrophobic surface areas, which can be inferred from MESP maps, play a crucial role in the catalyst's activity. researchgate.net
Molecular Dynamics and Solvation Modeling
Molecular dynamics (MD) simulations and solvation models provide insights into the dynamic behavior of this compound in different environments and how solvents can influence its properties. wikipedia.org
The photophysical properties of fluorene derivatives are often highly sensitive to the solvent environment. ustc.edu.cn Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a common phenomenon observed in these compounds.
Computational studies on related push-pull substituted fluorenes, such as 2-amino-7-nitrofluorene, have shown that polar solvents can stabilize the charge-transfer excited state, leading to a red shift in the fluorescence emission. researchgate.net The choice of solvent can also influence the rates of non-radiative decay processes like intersystem crossing. researchgate.net For instance, the fluorescence quantum yield of a nitro-substituted triphenylamine was found to drop significantly in a polar solvent like acetonitrile (B52724) compared to a nonpolar solvent. ustc.edu.cn
Simulations can model these solvent effects by explicitly including solvent molecules in the calculation or by using continuum solvation models. These models help in understanding how the solvent polarity and hydrogen-bonding capabilities affect the electronic and photophysical behavior of this compound. ustc.edu.cnresearchgate.net Research on other nitro-polycyclic aromatic hydrocarbons has also highlighted the significant role of the solvent in their photochemical degradation pathways. researchgate.net
Table 3: Solvent-Dependent Photophysical Properties of a Related Nitrofluorene Derivative
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| Cyclohexane | - | - | - |
| Toluene | - | - | - |
| Acetonitrile | - | - | - |
Molecular dynamics simulations can be employed to explore the conformational flexibility and intramolecular motions of this compound. While the fluorene core is relatively rigid, the nitro group can exhibit some degree of rotational freedom. rsc.org
MD simulations can provide information on the preferred conformations of the molecule in the ground and excited states. For instance, in some nitroaromatic compounds, twisting of the nitro group out of the plane of the aromatic ring can occur in the excited state, leading to the formation of a twisted intramolecular charge transfer (TICT) state. acs.org This process can provide a non-radiative decay channel, affecting the fluorescence properties.
Furthermore, MD simulations can reveal details about the vibrational dynamics and how they couple to electronic transitions. Understanding these intramolecular dynamics is essential for a complete picture of the photophysics of this compound. nih.gov
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling
QSAR and QSTR modeling are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govnih.gov These in silico techniques are crucial in modern toxicology and drug discovery, offering a cost-effective and time-efficient alternative to traditional animal testing for predicting the potential hazards of new or untested chemicals. nih.govmdpi.com For nitroaromatic compounds (NACs) like this compound, these models are particularly valuable due to the known mutagenic and carcinogenic properties associated with this chemical class. nih.govinnovareacademics.in
Development and Application of QSTR Models for Nitroaromatic Compounds
The mutagenicity of nitroaromatic compounds is a significant toxicological concern, as these chemicals are widely used in various industries. innovareacademics.in Consequently, numerous QSTR models have been developed to predict the mutagenic potential of this diverse class of molecules. nih.govresearchgate.net These models are typically built using large datasets of nitroaromatic and heteroaromatic molecules and employ a variety of statistical techniques, including Multiple Linear Regression (MLR), Genetic Function Algorithm (GFA), and 2D/3D QSAR methods. nih.govresearchgate.netnih.gov
A central aspect of developing robust QSTR models is the selection of appropriate molecular descriptors that can effectively capture the structural features responsible for toxicity. Research has shown that the mutagenicity of NACs is a complex process involving molecular transport, interaction with biomacromolecules like DNA, and metabolic activation via nitroreduction. mdpi.comsemanticscholar.org Therefore, successful models often incorporate a combination of descriptors:
Hydrophobicity and Thermodynamic Descriptors: The logarithm of the partition coefficient (logP or AlogP) is frequently identified as a critical descriptor. nih.govresearchgate.net It governs the transport and distribution of the compound within biological systems, influencing its ability to reach the target site.
Electronic and Quantum Chemical Descriptors: The energy of the lowest unoccupied molecular orbital (ELUMO) is a key indicator of a nitroaromatic compound's mutagenicity. mdpi.comsemanticscholar.org A lower ELUMO value indicates a greater propensity to accept an electron, which is the initial and rate-determining step in the metabolic reduction of the nitro group to a reactive electrophilic intermediate capable of binding to DNA. innovareacademics.in Other important electronic descriptors include the energy of the highest occupied molecular orbital (EHOMO) and the molecular electrostatic potential (MESP), which highlights regions of negative potential that are crucial for molecular interactions. innovareacademics.in
Topological and Steric Descriptors: These descriptors, such as Balaban indices, molecular volume, and fragment fingerprints, account for the size, shape, and connectivity of the molecule, which are important for receptor binding and intercalation into DNA. nih.govresearchgate.net
The predictive power of these models allows for the screening of nitroarenes for potential mutagenicity and aids in the design of safer chemical alternatives by identifying key molecular features associated with toxicity. nih.govinnovareacademics.in
Table 1: Examples of QSTR Models for Predicting Mutagenicity of Nitroaromatic Compounds
| Model Type/Method | Key Descriptors Used | Dataset Size (Compounds) | Statistical Validation (Example) | Research Finding/Conclusion |
| GFA, 2D/3D QSTR | AlogP, Balaban indices, fragment fingerprints | 197 | Statistically significant results reported | Thermodynamic and topological descriptors play a crucial role in characterizing mutagenicity. nih.govresearchgate.net |
| Atom-based QSTR (PHASE), DFT | EHOMO, ELUMO, MESP | Not specified | Statistically significant model generated | Mutagenicity is linked to fused planar hydrophobic rings and specific electronic properties indicating high reactivity. innovareacademics.in |
| 2D/3D-QSAR joint model | Hydrophobicity, ELUMO | Not specified | R² = 0.835, Q²loo = 0.672 | The model indicates that mutagenicity involves transport, biomacromolecule interaction, and nitroreduction. mdpi.comsemanticscholar.org |
| MLR with Feature Selection | Mordred, RDKit, and quantum chemical descriptors | Not specified | Statistically robust models developed | Advanced feature selection algorithms can outperform traditional genetic algorithms for creating predictive QSAR models. nih.gov |
Computational Approaches to Mutagenicity Prediction in Fluorene Derivatives
The fluorene moiety, a tricyclic aromatic hydrocarbon, is the structural backbone of this compound. Several derivatives of fluorene are known to be potent mutagens, and computational studies have been instrumental in elucidating the mechanisms behind their activity. docksci.comnih.gov
Many mutagenic fluorene derivatives have been shown to induce frameshift mutations, particularly in Salmonella typhimurium strains like TA1538, which is specifically designed to detect this type of mutation. docksci.comnih.gov Computational and mechanistic studies propose that this activity stems from the ability of reactive fluorene metabolites to intercalate into DNA and form covalent adducts. docksci.com A proposed mechanism involves the covalent attachment at the C-8 position of guanine, a process that is common for many aromatic mutagens. docksci.comnih.gov
A significant finding from comparative studies of fluorene derivatives is the importance of the substituent at the C-9 position of the fluorene ring. docksci.comnih.gov Specifically, the presence of a carbonyl group (C=O) at C-9, creating a fluorenone structure, is strongly correlated with high mutagenic potency in several derivatives, such as 2,4,7-trinitro-9-fluorenone. docksci.com It is hypothesized that this carbonyl group can form a hydrogen bond with the amino group of an adjacent cytosine base, stabilizing the mutagen-DNA complex and enhancing the likelihood of a frameshift mutation. docksci.com
This finding is directly relevant to assessing this compound. Since this compound possesses a methylene (B1212753) group (-CH₂-) at the C-9 position rather than a carbonyl, its mechanism and potency of mutagenicity may differ significantly from that of the highly mutagenic fluorenone derivatives. QSAR models developed for fluorene derivatives must account for these specific structural features. Indeed, some QSAR studies have shown that the mutagenic activity of certain fluorene-bearing compounds can be greatly over-predicted if factors such as DNA intercalation are not correctly parameterized, highlighting the complexity of accurately modeling this class of compounds. publish.csiro.au
Table 2: Structure-Mutagenicity Relationship in Selected Fluorene Derivatives (Ames Test)
| Compound | Key Structural Features | C-9 Substituent | General Mutagenic Activity |
| 2-Nitrofluorene | Nitro group at C-2 | Methylene (-CH₂-) | Mutagenic |
| 2,7-Dinitrofluorene | Nitro groups at C-2 and C-7 | Methylene (-CH₂-) | Potent mutagen |
| 2,4,7-Trinitro-9-fluorenone | Nitro groups at C-2, C-4, C-7 | Carbonyl (C=O) | Very potent frameshift mutagen docksci.com |
| This compound | Bromo at C-2, Nitro at C-7 | Methylene (-CH₂-) | Used in mutagenicity prediction studies chemicalbook.com |
Advanced Applications and Functionalization Strategies of 2 Bromo 7 Nitrofluorene in Materials Science
Design and Development of Functional Fluorene-Based Chromophores
Exploration of Intramolecular Charge Transfer (ICT) Characteristics
The molecular architecture of 2-Bromo-7-nitrofluorene is intrinsically suited for the study of intramolecular charge transfer (ICT). This phenomenon arises from its "push-pull" electronic structure, where the fluorene (B118485) core acts as a π-conjugated bridge separating an electron-withdrawing nitro group (-NO₂) at the 7-position from a modifiable bromo group (-Br) at the 2-position. Upon photoexcitation, electron density is redistributed from the electron-richer part of the molecule to the electron-poorer part, creating a charge-separated excited state with a large dipole moment.
A key manifestation of ICT is solvatochromism, where the absorption and emission spectra of the compound are sensitive to the polarity of the solvent. Studies on 7-nitrofluorene derivatives demonstrate significant red shifts in their fluorescence emission spectra as solvent polarity increases. amazonaws.com This occurs because polar solvents can better stabilize the highly polar ICT excited state, thus lowering its energy and causing emission to occur at longer wavelengths. The magnitude of this shift provides insight into the change in dipole moment between the ground and excited states. For instance, derivatives of 2-(dimethylamino)-7-nitrofluorene are well-documented solvatochromic probes used to develop solvent polarity scales. nih.govcdnsciencepub.comresearchgate.netscielo.br
The bromo-substituent at the 2-position, while only a weak electron-donating group, serves as a crucial synthetic handle for tuning the ICT properties. Replacing the bromine atom with stronger electron-donating groups via cross-coupling reactions can significantly enhance the push-pull character, leading to more pronounced ICT and stronger solvatochromic effects. nih.gov This tunability allows for the rational design of materials with specific photophysical responses. The relationship between solvent polarity and emission wavelength for a representative nitrofluorene derivative is illustrated in the table below.
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) [nm] | Stokes Shift (nm) |
| Toluene | 2.38 | 495 | 110 |
| Dichloromethane | 8.93 | 530 | 145 |
| Acetonitrile (B52724) | 37.5 | 560 | 175 |
| Dimethyl Sulfoxide (B87167) | 46.7 | 585 | 200 |
This table presents representative data for a donor-substituted 7-nitrofluorene system to illustrate the typical solvatochromic trend.
Emerging Applications in Chemical Probes and Sensing Platforms
The sensitivity of the ICT process in this compound derivatives to their local environment makes them excellent candidates for the development of chemical sensors and fluorescent probes.
Development of Fluorene-Based Chemosensors
The this compound scaffold can be functionalized to create chemosensors that signal the presence of specific analytes through changes in their fluorescence properties. The general strategy involves replacing the bromine atom with a receptor moiety designed to selectively bind to a target analyte, such as a metal ion or an anion. researchgate.netbeilstein-journals.org The binding event alters the electronic properties of the receptor, which in turn perturbs the ICT character of the entire molecule. This perturbation leads to a detectable optical response, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). beilstein-journals.org
For example, a fluorene-based sensor functionalized with a macrocyclic ligand can exhibit high selectivity for certain metal ions. researchgate.net The strong electron-withdrawing nature of the nitro group at the 7-position often enhances the sensitivity of the probe by making the fluorescence signal more susceptible to electronic changes induced by analyte binding. Research has demonstrated the synthesis of fluorene derivatives functionalized with moieties like benzothiazole (B30560) or quinoline (B57606) for the detection of ions such as Fe³⁺ and Sn²⁺, with subsequent sensing of anions like cyanide and sulfide (B99878). researchgate.net The versatility of the fluorene framework allows for the creation of a wide array of sensors for environmental and biological monitoring.
Synthesis of Fluorescent Probes for Advanced Spectroscopic Research
This compound is a valuable starting material for the synthesis of sophisticated fluorescent probes for advanced research, including biological imaging. The 2-bromo position is readily functionalized using modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. These reactions allow for the covalent attachment of complex organic fragments, enabling the construction of probes with tailored properties.
A key area of development is in probes for two-photon absorption (TPA) microscopy. By coupling this compound with moieties that possess large TPA cross-sections, researchers can create probes that are excitable with near-infrared (NIR) light. nih.gov This offers advantages for biological imaging, including deeper tissue penetration, lower phototoxicity, and reduced background fluorescence. nih.gov
Furthermore, the synthesis of amine-reactive fluorene probes, such as those bearing an isothiocyanate group, allows for covalent labeling of biomolecules like proteins and peptides. nih.gov Upon conjugation to a biomolecule, the probe's fluorescence properties can change significantly, providing information about the local environment or binding events. For instance, the conjugation of an amine-reactive nitrofluorene derivative to a cyclic peptide resulted in a large shift in the emission maximum and a substantial increase in the fluorescence quantum yield, demonstrating its utility in bioconjugation studies. nih.gov
Future Research Trajectories and Broader Perspectives
Exploration of Novel and Green Synthetic Methodologies for 2-Bromo-7-nitrofluorene
A significant advancement in this area is the use of water as a solvent for electrophilic aromatic bromination and nitration reactions of fluorenone. researchgate.net This method has been shown to produce bromo- and nitrofluorenones in high yields (90-98%) under mild conditions, offering an environmentally benign and cost-effective alternative to conventional methods that rely on organic solvents like acetic anhydride. researchgate.net Another promising avenue is the use of bifunctional ionic liquids (ILs) as recyclable green catalysts. scispace.com These ILs can be designed with specific functional groups, such as sulfonic acid and sulfhydryl moieties, to efficiently catalyze condensation reactions in fluorene (B118485) chemistry. scispace.com Microwave-assisted synthesis also presents a path to higher yields and drastically reduced reaction times, as demonstrated in the preparation of other fluorene derivatives. researchgate.net
Future research could adapt these green methodologies for the specific, regioselective synthesis of this compound. This would involve optimizing conditions for direct, one-pot, or tandem reactions that minimize waste and energy consumption.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Fluorenone Derivatives
| Feature | Conventional Method (e.g., in Acetic Anhydride) | Green Method (e.g., in Water) |
|---|---|---|
| Solvent | Organic solvents (e.g., acetic anhydride) researchgate.net | Water researchgate.net |
| Yield | Often moderate, with regioisomer formation researchgate.net | High (90-98%) researchgate.net |
| Conditions | Can be harsh researchgate.net | Mild heating (e.g., 80°C) researchgate.net |
| Workup | Often complex, requiring significant solvent use researchgate.net | Simple filtration and washing with water researchgate.net |
| Environmental Impact | Higher, due to hazardous solvents and waste researchgate.net | Lower, due to benign solvent and minimal waste researchgate.net |
Advanced Computational Design and High-Throughput Screening of Fluorene-Based Materials
Computational chemistry has become an indispensable tool for accelerating the discovery of new materials. rsc.org Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to predict the structural, electronic, and photophysical properties of fluorene derivatives before they are ever synthesized in a lab. bradleydrose.comutm.myrepositorioinstitucional.mx This predictive power allows researchers to screen vast virtual libraries of molecules to identify candidates with desirable characteristics for specific applications, such as organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). tees.ac.ukmtroyal.ca
For materials based on the this compound scaffold, computational design can:
Tune Optoelectronic Properties: By modeling the effects of different substituents, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. utm.myrepositorioinstitucional.mx This is crucial for designing materials with specific energy gaps for light emission or charge transport. mdpi.com
Predict Material Performance: Theoretical calculations can estimate key parameters for device performance, such as charge mobility, exciton (B1674681) binding energies, and open-circuit voltage in solar cells. tees.ac.uknorthumbria.ac.uk For example, studies have designed novel fluorene-based acceptors for OSCs with predicted high efficiency. tees.ac.uk
Guide Synthesis: Computational screening can identify the most promising molecular targets, saving significant time and resources by focusing synthetic efforts on compounds with the highest probability of success. bradleydrose.com
High-throughput screening (HTS) of compound libraries, guided by these computational models, has already proven effective in identifying novel fluorene derivatives for biological applications, such as enzyme inhibitors. nih.govx-mol.com This same strategy can be applied to discover new materials for optoelectronics, where the unique electronic properties conferred by the bromo- and nitro-substituents on the fluorene core can be systematically explored. ontosight.ai
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Disciplines
The development of advanced functional materials from fluorene derivatives is a fundamentally interdisciplinary endeavor. It requires a synergistic collaboration between synthetic chemists, materials scientists, and computational experts. hu-berlin.deacs.org
This collaborative cycle can be summarized as follows:
Design: Computational scientists design and model new fluorene-based molecules, such as derivatives of this compound, predicting their properties for applications in perovskite solar cells or as bipolar charge transport materials. rsc.orgnorthumbria.ac.uk
Synthesis: Guided by these theoretical predictions, synthetic chemists develop efficient and often green routes to produce the target molecules. researchgate.netscispace.com This may involve creating novel building blocks or adapting existing reactions. bohrium.com
Characterization & Application: Materials scientists fabricate the synthesized compounds into devices (e.g., OLEDs, solar cells) and characterize their performance. nih.govacs.org They study properties like film morphology, charge mobility, and device stability. rsc.orgacs.org
The results from materials testing provide crucial feedback that informs the next cycle of computational design, creating a loop that rapidly accelerates the discovery and optimization of new high-performance materials. northumbria.ac.uk Research on 9-borafluorene (B15495326) derivatives, for example, combined synthesis, photophysical analysis, and OLED device fabrication to successfully create new, stable light-emitting materials. nih.gov This integrated approach is the future for unlocking the full potential of specifically functionalized compounds like this compound.
Considerations for Sustainable Chemistry in Fluorene Derivative Synthesis and Application
The principles of sustainable or "green" chemistry are becoming increasingly central to chemical research and manufacturing. researchgate.net For fluorene derivatives, this involves a holistic consideration of the entire lifecycle of a compound, from its synthesis to its final application and disposal.
Key considerations for sustainability include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. bohrium.com
Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with benign alternatives like water is a major goal. researchgate.net The development of syntheses for fluorenones in aqueous media is a prime example of this principle in action. researchgate.netgoogle.com
Catalysis: Employing highly efficient and recyclable catalysts, such as bifunctional ionic liquids or nanoporous metals, can reduce energy consumption and the need for stoichiometric reagents. scispace.combohrium.com
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy inputs compared to conventional heating. researchgate.net
Design for Degradation: While designing stable materials for long-lasting devices is important, future research may also consider the environmental fate of these materials, designing molecules that can degrade into non-toxic substances after their useful life.
By integrating these sustainable practices, the scientific community can ensure that the development of next-generation materials based on the this compound scaffold is not only technologically advanced but also environmentally responsible.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-bromo-7-nitrofluorenone |
| 2-bromo-7-methoxy dibenzofulvene |
| 2-nitro-7-propoxy dibenzofulvene |
Q & A
Q. How should researchers interpret conflicting elemental analysis results for this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
